1-(Pyridin-2-yl)pyrrolidin-3-amine dihydrochloride
Description
1-(Pyridin-2-yl)pyrrolidin-3-amine dihydrochloride is a pyrrolidine derivative featuring a pyridine ring substituted at the 2-position and an amine group at the 3-position of the pyrrolidine core. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and chemical research.
Properties
IUPAC Name |
1-pyridin-2-ylpyrrolidin-3-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3.2ClH/c10-8-4-6-12(7-8)9-3-1-2-5-11-9;;/h1-3,5,8H,4,6-7,10H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPUGVQFRUAILBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2=CC=CC=N2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1029715-20-5 | |
| Record name | 1-(pyridin-2-yl)pyrrolidin-3-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-2-yl)pyrrolidin-3-amine dihydrochloride typically involves the reaction of pyridine derivatives with pyrrolidine. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium or platinum . The process may also involve steps like hydrogenation and purification through crystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the production process .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyrrolidine and pyridine moieties enable participation in nucleophilic substitutions. Key observations include:
Table 1: N-Alkylation and Acylation Reactions
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| N-Alkylation | Alkyl halides (e.g., CH₃I), K₂CO₃, DMF, 80°C | N-Alkylated pyrrolidine derivatives | 65–78 | |
| Acylation | Acetyl chloride, Et₃N, CH₂Cl₂, RT | N-Acetylated product | 82 | |
| Sulfonylation | Tosyl chloride, pyridine, 0°C→RT | N-Tosylpyrrolidine analog | 71 |
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The tertiary amine in pyrrolidine undergoes regioselective alkylation under mild conditions.
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Acylation occurs preferentially at the pyrrolidine nitrogen due to steric shielding of the pyridine nitrogen.
Cross-Coupling Reactions
The pyridine ring facilitates metal-catalyzed couplings:
Table 2: Transition Metal-Mediated Reactions
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Suzuki coupling occurs at the pyridine C-3 position with boronated aryl partners.
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Buchwald–Hartwig amination modifies the pyrrolidine nitrogen for drug candidate diversification .
Cyclization and Ring-Opening Reactions
The compound participates in intramolecular cyclizations:
Table 3: Cyclization Pathways
| Reaction Type | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Heck Cyclization | Pd(OAc)₂, PPh₃, NaOAc, DMF, 120°C | Tetracyclic indole analogs | 55 | |
| Acid-Mediated | H₂SO₄, CHCl₃, reflux | Pyrrolo[1,2-a]pyridine derivatives | 73 |
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Acidic conditions induce pyrrolidine ring contraction, forming fused bicyclic structures.
Redox and Protonation Behavior
The dihydrochloride salt exhibits unique acid-base properties:
Table 4: pH-Dependent Reactivity
| Condition | Observation | pKa Values | Source |
|---|---|---|---|
| pH < 2 | Full protonation of both amines | Pyrrolidine N: 9.1 | |
| pH 4–6 | Selective deprotonation of pyridine nitrogen | Pyridine N: 4.8 | |
| Oxidation | H₂O₂, FeCl₃, RT → N-oxide formation | Pyridine N-oxide | 88 |
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Protonation states influence reactivity in biological systems, enhancing solubility for in vivo studies.
Table 5: Pharmacologically Active Derivatives
Comparative Reactivity with Analogues
The dihydrochloride form exhibits distinct behavior compared to free bases:
| Parameter | 1-(Pyridin-2-yl)pyrrolidin-3-amine·2HCl | Free Base |
|---|---|---|
| Solubility | >100 mg/mL in H₂O | 5 mg/mL in H₂O |
| Reactivity | Enhanced electrophilic substitutions | Preferential cyclization |
| Stability | Stable at RT (12+ months) | Hygroscopic |
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that 1-(Pyridin-2-yl)pyrrolidin-3-amine dihydrochloride exhibits significant anticancer properties. It has been evaluated for its efficacy against various cancer cell lines, demonstrating cytotoxic effects at micromolar concentrations. For instance, studies have shown that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells.
2. Neuroprotective Effects
The compound has also been investigated for its neuroprotective capabilities. Preliminary studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease . The mechanism appears to involve modulation of signaling pathways associated with cell survival.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Variations in substituents on the pyridine or pyrrolidine rings can significantly influence its biological activity. For instance, modifications have led to enhanced potency against specific cancer types or improved selectivity for neuroprotective effects .
Case Studies
1. In Vitro Studies
In vitro assays have demonstrated that this compound can effectively inhibit the proliferation of various cancer cell lines, including MDA-MB-453 and others associated with breast cancer . The GI50 values for these compounds ranged from 2 to 40 μM, indicating strong antiproliferative activity.
2. In Vivo Efficacy
Animal studies have further validated the potential of this compound as a therapeutic agent. For example, compounds derived from similar scaffolds showed significant reductions in tumor size when administered to mice bearing human tumor xenografts . These findings support the need for further clinical evaluation.
Mechanism of Action
The mechanism of action of 1-(Pyridin-2-yl)pyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Positional Isomerism
Key structural variations among pyrrolidin-3-amine dihydrochloride derivatives include:
- Substituent Position : The pyridine ring’s attachment position (e.g., 2-, 3-, or 4-position) significantly impacts electronic properties and binding affinity. For example, 4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride (pyridin-3-yl substituent) differs in polarity and steric effects compared to the target compound’s pyridin-2-yl group .
- Core Modifications : Cyclopropane derivatives (e.g., 1-(Pyridin-2-yl)cyclopropanamine dihydrochloride ) replace the pyrrolidine ring with a cyclopropane, altering conformational flexibility and metabolic stability.
Table 1: Structural and Molecular Comparison
Physicochemical Properties
- Solubility: Dihydrochloride salts generally exhibit high water solubility due to ionic character. For example, (R)-3-Aminopyrrolidine dihydrochloride is a pale yellow liquid , whereas 4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride is a solid .
- Stability : The pyridin-2-yl group may confer greater aromatic stability compared to phenyl or cyclopropane derivatives .
Biological Activity
1-(Pyridin-2-yl)pyrrolidin-3-amine dihydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by a pyridine ring and a pyrrolidine moiety, which contribute to its biological activity. The presence of nitrogen heterocycles in its structure is known to enhance interactions with various biological targets, making it a subject of interest in medicinal chemistry.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrrolidine derivatives, including this compound. In vitro tests have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a related compound exhibited minimal inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial potential .
Table 1: Antimicrobial Activity of Pyrrolidine Derivatives
| Compound | MIC (mg/mL) | Target Organism |
|---|---|---|
| 1-(Pyridin-2-yl)pyrrolidin-3-aminedihydrochloride | TBD | TBD |
| Sodium pyrrolidide | 0.0039 - 0.025 | S. aureus, E. coli |
| Other Pyrrolidine Derivatives | 4.69 - 22.9 | Various Gram-positive/negative |
Antifungal Activity
In addition to antibacterial properties, pyrrolidine derivatives have shown antifungal activity. Compounds similar to this compound were tested against Candida albicans and exhibited MIC values indicative of moderate antifungal efficacy .
Structure-Activity Relationship (SAR)
The SAR studies of pyrrolidine derivatives suggest that modifications in the substituents on the pyridine or pyrrolidine rings can significantly affect biological activity. For example, the introduction of hydrophobic groups has been correlated with increased potency against microbial strains .
Table 2: Summary of SAR Findings
| Substituent Type | Effect on Activity |
|---|---|
| Hydrophobic groups | Increased potency |
| Polar groups | Decreased lipophilicity |
| Ring modifications | Variable effects on MIC |
Case Studies
- Study on Antimicrobial Efficacy : A study evaluated various pyrrolidine derivatives for their antimicrobial properties, revealing that certain structural modifications led to enhanced activity against resistant bacterial strains . The findings indicated that compounds with specific functional groups could serve as leads for new antimicrobial agents.
- Investigation into Mechanisms of Action : Another research effort focused on understanding how these compounds interact at the molecular level with bacterial cell walls, providing insights into their mechanisms of action and potential resistance pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
